2-Triphenylenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Triphenylenol or similar compounds like triphenylene-based materials often involves various chemical reactions. For instance, one method involves the nickel-mediated Yamamoto coupling of o-dibromoarenes, which has been found to be a concise and efficient way to prepare substituted triphenylenes .Molecular Structure Analysis
Triphenylene, a compound structurally similar to 2-Triphenylenol, is an organic compound with the formula (C6H4)3. It is a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings . The structure of 2-Triphenylenol might be similar, with an additional hydroxyl group attached.Chemical Reactions Analysis
The chemical reactions involving 2-Triphenylenol or similar compounds are complex and can vary depending on the conditions and reactants used. For instance, in the synthesis of triphenylene-based materials, various reactions such as cross-coupling followed by oxidative cyclization, as well as palladium-catalyzed aryne cyclotrimerization, are commonly used .Scientific Research Applications
- Triphenylen-2-ol derivatives exhibit promise as organic semiconductors due to their ability to form columnar liquid crystalline phases with extended π-stacked arrays . These materials are attractive for designing organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
- Disk-shaped molecules, including substituted triphenylenes, self-organize into columnar mesophases, promoting effective π-stacking. These mesogens are essential for charge transport in organic semiconductors . Researchers explore their use in designing high-performance OFETs.
- Electron-deficient triphenylenes are challenging to prepare but hold promise as n-type organic semiconductors. Their low LUMO energies make them suitable for electron transport. The nickel-mediated Yamamoto coupling method efficiently prepares these electron-deficient derivatives .
- Electron-withdrawing groups on triphenylenes enhance π-stacking interactions, leading to stable columnar liquid crystalline phases. These materials find applications in display technologies, sensors, and optoelectronic devices .
- Triphenylene-based compounds contribute to extended conjugation in polyfused aromatics. Researchers explore their properties, crystal packings, and potential applications in materials science .
- Although not directly related to triphenylen-2-ol, 2D MOFs share similarities with covalent organic frameworks (COFs) and graphite. These materials have applications in gas storage, catalysis, and electronic devices .
Organic Semiconductors and Liquid Crystals
Disk-Shaped Molecules for Charge Transport
Electron-Deficient Triphenylenes for n-Type Materials
Stable Columnar Liquid Crystals
Polyfused Aromatics and Extended Conjugation
Two-Dimensional Metal–Organic Frameworks (2D MOFs)
properties
IUPAC Name |
triphenylen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUAOIVROKZGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192832 | |
Record name | 2-Triphenylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxytriphenylene | |
CAS RN |
39748-90-8 | |
Record name | 2-Triphenylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039748908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Triphenylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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